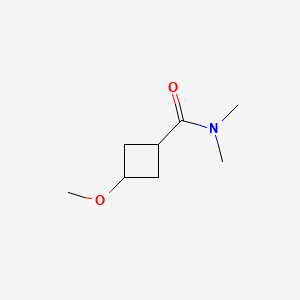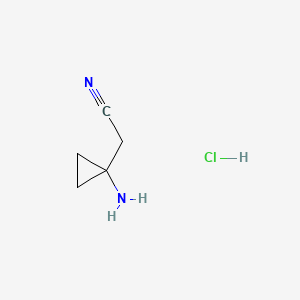
(3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-4,4-dimethyloxolan-2-one hydrochloride, or 3-A4DOHCl, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water. It is used to study biochemical and physiological processes in living organisms, and has been used in a variety of laboratory experiments.
科学的研究の応用
3-A4DOHCl is used in a variety of scientific research applications. It is used to study the biochemical and physiological processes of living organisms. It has been used in laboratory experiments to study the effects of different drugs on the body, as well as to study the effects of different environmental factors on living organisms. It has also been used to study the effects of different hormones on the body, and to study the effects of different nutrients on the body.
作用機序
The mechanism of action of 3-A4DOHCl is not well understood. However, it is thought that the compound works by binding to specific proteins in the body and altering their activity. This altered activity can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-A4DOHCl are not fully understood. However, it is thought that the compound can affect the activity of certain proteins in the body, leading to changes in biochemical and physiological processes. For example, it has been shown to affect the activity of certain enzymes, which can lead to changes in the metabolism of certain substances. It has also been shown to affect the activity of certain hormones, which can lead to changes in the body’s response to certain stimuli.
実験室実験の利点と制限
The main advantage of using 3-A4DOHCl in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive and easy to obtain. However, the compound is not very stable and can break down over time, which can lead to inaccurate results. Additionally, the compound can interact with other compounds in the body, which can lead to unpredictable results.
将来の方向性
There are a number of potential future directions for 3-A4DOHCl. One potential direction is to further study the biochemical and physiological effects of the compound. This could include studying the effects of the compound on different types of cells and tissues, as well as exploring how the compound interacts with different types of drugs. Another potential direction is to explore the potential therapeutic applications of the compound. This could include studying the potential of the compound to treat certain diseases or conditions, or exploring the potential of the compound as a drug delivery system. Additionally, further research could be done to explore the potential side effects of the compound, as well as to develop new synthesis methods for the compound.
合成法
3-A4DOHCl can be synthesized using a variety of methods. The most common method is the reaction of 4-amino-3-methyl-2-oxazolidinone hydrochloride with dimethylformamide. This reaction results in the formation of 3-A4DOHCl and dimethylamine hydrochloride. Other methods of synthesis include the reaction of 4-amino-3-methyl-2-oxazolidinone hydrochloride with dimethyl sulfoxide, and the reaction of 4-amino-3-methyl-2-oxazolidinone hydrochloride with dimethylacetamide.
特性
IUPAC Name |
(3S)-3-amino-4,4-dimethyloxolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJRTRTYWVDHL-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@H]1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)

![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)


![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)
![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)